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2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Catalog No.
S888006
CAS No.
1209726-22-6
M.F
C15H11BrF2N2OS
M. Wt
385.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,...

CAS Number

1209726-22-6

Product Name

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

IUPAC Name

2-[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide

Molecular Formula

C15H11BrF2N2OS

Molecular Weight

385.2 g/mol

InChI

InChI=1S/C15H10F2N2OS.BrH/c16-10-5-3-6-11(17)14(10)19-15-18-12(8-21-15)9-4-1-2-7-13(9)20;/h1-8,20H,(H,18,19);1H

InChI Key

JBPFRDFOHQMKAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br
  • Potential applications based on structure: The presence of the thiazole ring and the amine group suggests potential for applications in medicinal chemistry. Thiazole is a common scaffold in many bioactive molecules, while aromatic amines can play a role in ligand-receptor interactions ().
  • Limited commercial availability: The fact that this compound is available from a few chemical suppliers that specialize in research chemicals () suggests it might be a relatively new compound being explored for potential applications.

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a synthetic organic compound characterized by a thiazole ring structure, an amine group, and two phenolic substituents. Its molecular formula is C₁₅H₁₁BrF₂N₂OS, with a molecular weight of approximately 385.2 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of the thiazole moiety, which is often associated with various biological activities .

Typical of thiazole derivatives and amines. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions, which may modify the compound's biological activity.
  • Hydrobromide Formation: The hydrobromide salt formation enhances solubility and stability in various solvents, making it easier to handle in laboratory settings .

Preliminary studies suggest that 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibits significant biological activity. The thiazole ring is known for its pharmacological properties, including:

  • Antimicrobial Activity: Compounds containing thiazole structures have been reported to possess antimicrobial properties.
  • Anticancer Potential: Some derivatives show promise in cancer research due to their ability to inhibit tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically involves multi-step synthetic routes:

  • Formation of Thiazole Ring: Starting materials such as α-bromo ketones and thiourea are reacted under acidic conditions to form the thiazole core.
  • Amination Reaction: The thiazole derivative is then treated with 2,6-difluoroaniline to introduce the amine functionality.
  • Hydrobromide Salt Formation: The final step involves reacting the free base with hydrobromic acid to yield the hydrobromide salt .

The compound has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics make it a candidate for drug development targeting infections or cancers.
  • Research: It serves as a valuable tool in biological studies due to its unique properties.
  • Material Science: Potential applications in developing novel materials due to its chemical stability and reactivity .

Interaction studies involving 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate its efficacy against various cell lines and pathogens.

These interactions help elucidate the compound's mechanism of action and inform further drug design efforts .

Several compounds share structural similarities with 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazoleSimilar thiazole structureDifferent fluorine substitution pattern
4-(2-Hydroxyphenyl)-1,3-thiazol-2(3H)-oneLacks amino groupExhibits different biological activity
5-Fluoro-2-(phenylamino)-1,3-thiazoleContains a phenyl group instead of difluorophenylDifferent substitution leads to varied properties

The uniqueness of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide lies in its specific combination of fluorine atoms and hydroxyl groups on the phenolic rings, contributing to its distinctive biological activities and potential therapeutic applications .

Dates

Last modified: 08-16-2023

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